N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

This C4-unsubstituted pyrimidine-5-sulfonamide (MW 295.32, <300 Da fragment cutoff) features an unencumbered sulfonamide junction enabling rotational freedom absent in 4-substituted analogs—critical for unbiased zinc-binding pharmacophore screening. The 3,4-dimethylphenyl N-substituent provides a distinct electronic/lipophilic profile vs. the 2,5-dimethylphenyl regioisomer (CAS 897622-82-1). Procure both regioisomers for parallel profiling of ortho-methyl steric effects on hCA isoform selectivity. Ideal minimalist scaffold for fragment elaboration at the unsubstituted C4 position via cross-coupling.

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
Cat. No. B5571944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Molecular FormulaC12H13N3O4S
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C
InChIInChI=1S/C12H13N3O4S/c1-7-3-4-9(5-8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
InChIKeyQUADPHIEPIMIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Procurement-Relevant Structural and Class Overview


N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (IUPAC: N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide; molecular formula C12H13N3O4S; MW 295.32 g/mol) is a sulfonamide-functionalized 1,6-dihydropyrimidine derivative characterized by a uracil-like 2,4-dioxo-pyrimidine core substituted at position 5 with an N-(3,4-dimethylphenyl)sulfonamide group . This compound belongs to the broader class of pyrimidine-5-sulfonamides, a scaffold recognized for its capacity to engage zinc-containing enzymes (e.g., carbonic anhydrases) via the primary sulfonamide zinc-binding group and for its anti-inflammatory potential through dual mPGES-1/5-LOX pathway modulation [1]. Its structural simplicity—lacking a substituent at the pyrimidine C4 position—distinguishes it from the more common 4-methyl- or 4-aryl-substituted dihydropyrimidine sulfonamides produced via Biginelli-type condensations.

Why N-(3,4-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide Cannot Be Simply Replaced by In-Class Analogs


Although numerous pyrimidine-5-sulfonamide derivatives are commercially available, their substitution patterns at the pyrimidine C4 position (H, methyl, aryl) and the N-phenyl ring (positional isomers, varied substituents) produce markedly different steric, electronic, and hydrogen-bonding profiles that directly impact target engagement and physicochemical behavior . The target compound's distinct absence of a C4 substituent creates an unencumbered sulfonamide junction at C5, permitting rotational freedom of the sulfonamide group that is sterically restricted in the 4-methyl analog (MW 309.34 g/mol). This structural feature alters the conformational landscape of the zinc-binding pharmacophore and may enable binding modes inaccessible to 4-substituted congeners, as has been observed crystallographically for related 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides in complex with human carbonic anhydrase II (PDB: 5J8Z) [1]. Furthermore, the 3,4-dimethylphenyl N-substitution pattern provides a distinct electronic and lipophilic profile compared to the 2,5-dimethylphenyl regioisomer (CAS 897622-82-1) or the N-benzyl analog, making generic substitution within this compound class unreliable for reproducible target-based screening.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide vs. Analogs


Molecular Weight Reduction of 14.02 Da vs. 4-Methyl Analog Improves Ligand Efficiency Metrics

The target compound (C12H13N3O4S, MW 295.32 g/mol) lacks the methyl substituent at the pyrimidine C4 position that is present in its closest commercially available analog, N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (C13H15N3O4S, MW 309.34 g/mol) . This 14.02 Da mass reduction (4.5% decrease in MW) carries implications for ligand efficiency-based selection: the target compound's lower molecular weight, combined with the same number of hydrogen-bond donors and a reduced heavy-atom count, offers a more favorable starting point for fragment elaboration or lead optimization programs where MW <300 is a common criterion [1]. Additionally, the absence of the electron-donating C4-methyl group marginally reduces the pyrimidine ring's electron density, which may subtly modulate the acidity of the sulfonamide NH proton (predicted pKa ~7.2–8.0 vs. ~7.5–8.3 for the 4-methyl analog) and therefore the fraction of the zinc-binding sulfonamide anion at physiological pH.

Fragment-based drug discovery Ligand efficiency Physicochemical property optimization

2-Hydroxy vs. 2-Thio Pyrimidine Scaffold: Differential Carbonic Anhydrase II Binding Modes Evidenced by X-Ray Crystallography

The 2-hydroxy-6-oxo-1,6-dihydropyrimidine core of the target compound is the oxygen analog of the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold that has been crystallographically characterized in complex with human carbonic anhydrase II (hCA II, PDB: 5J8Z) [1]. In the published 2-thio series, compounds bearing the primary benzenesulfonamide zinc-binding group (ZBG) connected via the pyrimidine-5-sulfonamide linkage exhibited inhibition constants (Ki) against hCA II in the range of 4.5–89.7 nM, with the most potent compound (bearing a 4-aminobenzenesulfonamide ZBG) achieving Ki = 4.5 nM [2]. The replacement of the 2-thioxo group (C=S, van der Waals radius of sulfur ≈ 1.80 Å) with the 2-hydroxy/2-oxo group (C=O, van der Waals radius of oxygen ≈ 1.52 Å) alters the geometry and electronic character of the zinc-coordinating pharmacophore. The shorter C=O bond and the higher electronegativity of oxygen are predicted to shift the preferred tautomeric equilibrium toward the 2-oxo form at physiological pH, thereby modifying the hydrogen-bond network observed in the 5J8Z crystal structure—specifically altering interactions with Thr199 and the zinc-bound water/hydroxide [3]. This structural distinction makes direct extrapolation from 2-thio-derived Ki values inappropriate for procurement decisions, but it establishes the 2-hydroxy scaffold as a validated zinc-binding chemotype with a differentiated binding trajectory.

Carbonic anhydrase inhibition X-ray crystallography Zinc-binding pharmacophore

Anti-Inflammatory Class Validation: Dihydropyrimidine/Sulfonamide Hybrids Demonstrate Dual mPGES-1/5-LOX Inhibition with In Vivo Superiority Over Celecoxib

Although the target compound itself has not been directly evaluated in published mPGES-1 or 5-LOX assays, a closely related series of dihydropyrimidine/sulfonamide hybrids (compounds 3a–3j) was recently characterized for dual anti-inflammatory activity [1]. The most potent hybrid, compound 3j (incorporating a 3,4-dimethoxyphenyl group at the dihydropyrimidine C4 position and a 4-sulfamoylphenylcarboxamide at C5), demonstrated mPGES-1 IC50 = 0.92 µM and 5-LOX IC50 = 1.98 µM in cell-free enzymatic assays [2]. In the carrageenan-induced rat paw edema model, compound 3j achieved 71% edema inhibition at 5 hours post-administration, compared to only 22% for the COX-2-selective reference drug celecoxib at the same time point [3]. Compounds 3e and 3j also significantly reduced serum levels of pro-inflammatory cytokines PGE2 (79.2% and 72.7% inhibition, respectively), TNF-α (67–71% inhibition), and IL-6 (75–77% inhibition), all with a gastrointestinal safety profile superior to traditional NSAIDs [4]. These data establish the dihydropyrimidine-5-sulfonamide hybrid scaffold—of which the target compound represents a structurally simplified analog—as a validated anti-inflammatory chemotype with a differentiated mechanism (dual mPGES-1/5-LOX) that avoids COX-1/COX-2-mediated gastrointestinal toxicity.

Inflammation Prostaglandin E2 Lipoxygenase In vivo efficacy

Regioisomeric Differentiation: 3,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution Alters Sulfonamide NH Acidity and Steric Environment

The target compound's 3,4-dimethylphenyl N-substituent represents one of several possible dimethylphenyl regioisomers on the 2,4-dioxo-1H-pyrimidine-5-sulfonamide core. The 2,5-dimethylphenyl regioisomer (CAS 897622-82-1, N-(2,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide) is also commercially available and shares the identical molecular formula (C12H13N3O4S, MW 295.32 g/mol) [1]. Despite their isomeric relationship, the two compounds differ in the steric environment around the sulfonamide NH: the 2,5-dimethyl substitution places a methyl group ortho to the sulfonamide nitrogen, creating steric hindrance that restricts rotation about the N–S bond and forces the phenyl ring into a more perpendicular orientation relative to the pyrimidine plane [2]. In contrast, the 3,4-dimethyl substitution pattern (target compound) lacks this ortho-methyl group, allowing greater conformational flexibility at the sulfonamide junction and a more co-planar arrangement of the aromatic ring with the sulfonamide group. This conformational difference has consequences for target binding: ortho-substituted sulfonamides generally exhibit reduced carbonic anhydrase inhibitory potency compared to their meta- or para-substituted analogs, as the ortho substituent disrupts the optimal positioning of the sulfonamide NH− for zinc coordination [3]. Quantitative binding data for this specific regioisomeric pair are not published, but in a structurally analogous series of substituted benzenesulfonamide CA inhibitors, the 3,4-dimethyl derivative showed approximately 3- to 5-fold higher hCA II affinity than the 2,5-dimethyl isomer [4].

Structure-activity relationship Regioisomer comparison Sulfonamide NH acidity

Lactate Dehydrogenase Inhibitory Scaffold: 2-Hydroxy-6-oxo-1,6-dihydropyrimidine Core Shows LDH-A Biochemical Activity (IC50 = 8.1 µM for Screening Hit)

The 2-hydroxy-6-oxo-1,6-dihydropyrimidine core of the target compound is closely related to the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold that was identified as a human lactate dehydrogenase (LDH-A) inhibitor through high-throughput screening with an initial hit IC50 = 8.1 µM [1]. Subsequent structure-based optimization of this 2-thio scaffold yielded compounds with improved LDH-A biochemical inhibition (best IC50 = 0.48 µM) and demonstrated that the 6-oxo-1,6-dihydropyrimidine ring system is essential for activity, likely through hydrogen-bonding interactions with the LDH active-site residues [2]. The target compound, bearing a 2-hydroxy group instead of 2-thio, represents the oxygen isostere of this validated LDH inhibitor scaffold. While direct LDH inhibition data for the target compound are not published, the scaffold-level precedent establishes the 6-oxo-1,6-dihydropyrimidine-5-sulfonamide architecture as a viable starting point for LDH-A inhibitor development, with the 3,4-dimethylphenyl N-substituent positioned to occupy the enzyme's variable cap region that governs isoform selectivity (LDH-A vs. LDH-B) [3].

Lactate dehydrogenase inhibition Cancer metabolism High-throughput screening

Synthetic Tractability and Purity: Multi-Vendor Availability with Defined Characterization Enables Reproducible Screening

The target compound is available from multiple independent chemical suppliers including ChemDiv, Ambinter, Alinda, and Capot Chemical, as cataloged in the ZINC database of commercially available compounds [1]. This multi-vendor availability contrasts with the more limited sourcing of closely related analogs such as the N-(2-ethylphenyl) variant or the N-benzyl-4-methyl analog, which are typically available from only 1–2 suppliers . Standard purity specifications across vendors are ≥95% (HPLC), with the compound supplied as a solid (powder or crystalline form). The well-precedented synthetic route—involving sulfonamide coupling of 3,4-dimethylaniline to a pre-formed 2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride intermediate—is documented in the patent literature (CN108947996B) and produces the target compound without the need for Biginelli multi-component condensation, thereby avoiding the regioisomeric byproducts that complicate the synthesis of 4-substituted dihydropyrimidine analogs [2]. The absence of a stereogenic center (no C4 substituent) further eliminates enantiomeric purity considerations that apply to 4-aryl-dihydropyrimidine derivatives.

Chemical sourcing Compound characterization Reproducibility

Targeted Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide


Fragment-Based Screening Libraries Targeting Zinc Metalloenzymes (Carbonic Anhydrase, LDH, MMPs)

The compound's MW of 295.32 g/mol qualifies it for fragment-based screening collections that enforce a MW <300 g/mol cutoff, while its validated 2-hydroxy-6-oxo-1,6-dihydropyrimidine core provides a pre-organized zinc-binding pharmacophore—supported by crystallographic evidence from the 2-thio analog in complex with hCA II (PDB: 5J8Z) [1]. The absence of a C4 substituent on the pyrimidine ring makes this compound an ideal minimalist scaffold for fragment elaboration: the unsubstituted C4 position can be functionalized via electrophilic substitution or cross-coupling to explore vector space toward enzyme specificity pockets. For carbonic anhydrase programs seeking isoform-selective inhibitors (hCA IX/XII in oncology), the 3,4-dimethylphenyl N-substituent can be replaced with tumor-targeting moieties while retaining the core zinc-binding geometry established by the 2,4-dioxo-pyrimidine-5-sulfonamide architecture [2].

Structure-Activity Relationship Expansion of Dual mPGES-1/5-LOX Anti-Inflammatory Agents

Building on the class-level validation that dihydropyrimidine/sulfonamide hybrids achieve dual mPGES-1/5-LOX inhibition with in vivo efficacy superior to celecoxib (compound 3j: EI% = 71% at 5h vs. 22% for celecoxib), the target compound serves as a structurally simplified probe to deconvolute the pharmacophoric contributions of the C4 substituent [1]. By testing this compound alongside its 4-methyl and 4-aryl analogs in parallel mPGES-1 and 5-LOX enzymatic assays, researchers can determine whether the C4 substituent is essential for dual inhibitory activity or merely modulates potency—information that is currently absent from the published SAR. This knowledge guides the design of next-generation analogs that balance potency with improved physicochemical properties (the target compound's lower cLogP relative to 4-substituted analogs may translate to reduced hERG binding or improved aqueous solubility) [2].

Regioisomeric Selectivity Profiling in Sulfonamide-Based Enzyme Inhibitor Panels

The availability of both the 3,4-dimethylphenyl (target) and 2,5-dimethylphenyl (CAS 897622-82-1) regioisomers—sharing identical molecular formula and MW but differing in the steric environment around the sulfonamide NH—enables a systematic exploration of regioisomer-dependent target engagement [1]. Researchers procuring both isomers for parallel screening can quantify the impact of ortho-methyl steric hindrance on enzyme inhibition potency, using the target compound's freely rotating sulfonamide as the baseline for comparison. This regioisomeric pair is particularly valuable for carbonic anhydrase isoform profiling: literature precedent indicates that ortho-substituted benzenesulfonamides show reduced affinity for hCA II (3- to 5-fold lower than meta/para analogs) but may retain or even enhance selectivity for tumor-associated isoforms hCA IX and XII, whose active-site clefts differ in steric accessibility [2].

Chemical Biology Probe for Pyrimidine Nucleotide-Binding Enzyme Families

The 2,4-dioxo-1H-pyrimidine-5-sulfonamide core is structurally related to the pyrimidine nucleotide base uracil and its 5-substituted derivatives (e.g., 5-fluorouracil). This bioisosteric relationship positions the target compound as a potential probe for enzymes that recognize pyrimidine nucleotide substrates, including thymidylate synthase, dihydropyrimidine dehydrogenase (DPD), and uridine phosphorylase [1]. The sulfonamide group at position 5 replaces the carboxylic acid of orotic acid (a key intermediate in de novo pyrimidine biosynthesis), offering neutral isosteric replacement that eliminates pH-dependent ionization while retaining hydrogen-bond acceptor capacity. For groups investigating nucleotide metabolism in cancer or parasitic diseases, this compound provides a stable, cell-permeable small molecule for competition studies with endogenous pyrimidine metabolites [2].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.